![molecular formula C20H20FN5O B2886911 (4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1226442-44-9](/img/structure/B2886911.png)
(4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone, commonly known as BPTM, is a chemical compound that has been studied for its potential use in scientific research. BPTM is a member of the piperazine family and has a unique chemical structure that makes it an interesting compound for research purposes.
Applications De Recherche Scientifique
Endocannabinoid System Modulation
Research has highlighted the compound's role in modulating the endocannabinoid system. A study by Morera et al. (2012) developed a series of compounds, including benzylpiperazinyl methanones, which were tested for their inhibitory effects on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Among these, specific benzylpiperazinyl derivatives exhibited notable selectivity and potency, suggesting potential applications in the development of therapeutic agents targeting the endocannabinoid system for various disorders (Morera, Labar, Ortar, & Lambert, 2012).
Antimicrobial Properties
Nagaraj, Srinivas, and Rao (2018) synthesized a novel series of triazole analogues of piperazine, demonstrating significant antibacterial activity against various human pathogenic bacteria. The study indicates the potential of these compounds in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Synthetic Methodology and Chemical Structure Analysis
Moreno-Fuquen et al. (2019) described an efficient synthesis approach for a structurally related compound, showcasing a regioselective synthesis method that could be applicable for creating derivatives of (4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone. Their work emphasizes the importance of catalyst- and solvent-free conditions, providing insights into green chemistry applications (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Central Nervous System (CNS) Receptor Ligands
A study by Beduerftig, Weigl, and Wünsch (2001) explored the synthesis of compounds with structural similarities, aiming to develop ligands for CNS receptors. Their work provides a foundation for investigating the potential CNS-related therapeutic applications of such compounds (Beduerftig, Weigl, & Wünsch, 2001).
Acetylcholinesterase Inhibition
Research by Saeedi et al. (2019) on arylisoxazole-phenylpiperazine derivatives, including (4-phenylpiperazin-1-yl)methanone compounds, revealed potent inhibitory activity against acetylcholinesterase (AChE), highlighting potential applications in treating neurodegenerative diseases such as Alzheimer's (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(3-fluorophenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-17-7-4-8-18(13-17)26-15-19(22-23-26)20(27)25-11-9-24(10-12-25)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJAXWFCBVASLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.